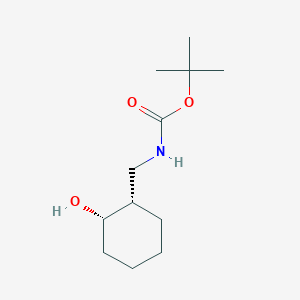![molecular formula C12H20ClNO2 B13522383 Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is a chemical compound with a unique structure characterized by its dispiro arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dispiro structure and the introduction of the amino and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology
In biology, this compound may be used in studies related to enzyme interactions and protein binding. Its structural features allow it to interact with biological macromolecules, making it useful in biochemical research.
Medicine
In medicine, methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In industry, this compound may be used in the development of new materials or as a reagent in chemical processes. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate
- 8-Aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride
Uniqueness
Methyl 8-aminodispiro[3.1.3{6}.1{4}]decane-2-carboxylate hydrochloride is unique due to its specific dispiro structure and the presence of both amino and carboxylate groups. This combination of features gives it distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-10(14)8-2-11(3-8)6-12(7-11)4-9(13)5-12;/h8-9H,2-7,13H2,1H3;1H |
InChI Key |
ZSWURNCCVHBHRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C1)CC3(C2)CC(C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



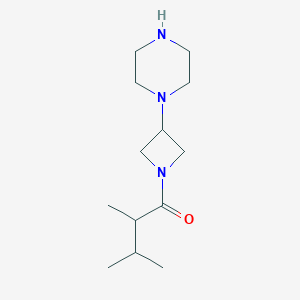
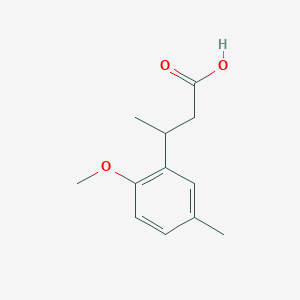
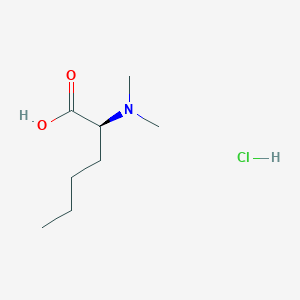

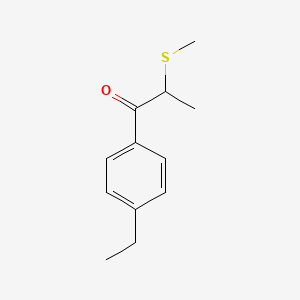
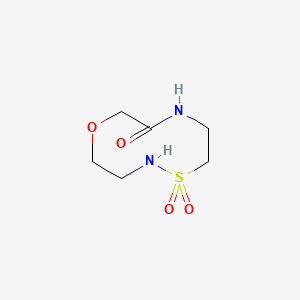
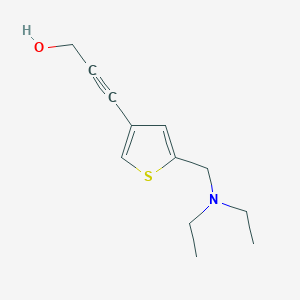
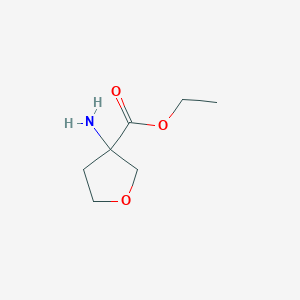
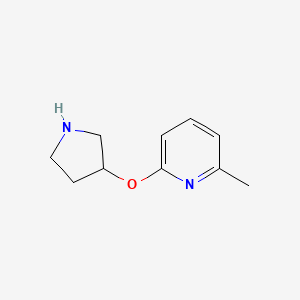


![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
